2-(5-methoxy-1H-indol-2-yl)acetic acid

Description

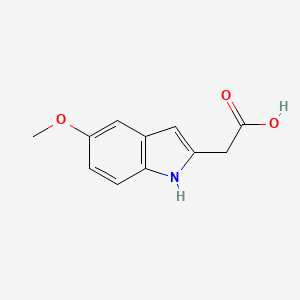

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSUZTOXIGCANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018591-50-8 |

Source

|

| Record name | 2-(5-methoxy-1H-indol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis Protocols for 2-(5-Methoxy-1H-indol-2-yl)acetic Acid

The following technical guide details the synthesis of 2-(5-methoxy-1H-indol-2-yl)acetic acid , a specific structural isomer distinct from the common Indomethacin intermediate (which is substituted at the 3-position). This guide prioritizes high-fidelity chemical logic, scalability, and reproducibility.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-(5-methoxy-1H-indol-2-yl)acetic acid , features an acetic acid side chain at the C2 position of the indole core. Unlike the C3-substituted isomers (common in auxin and tryptamine chemistry), C2-substituted indoles require specific synthetic strategies to prevent electrophilic attack at the naturally more reactive C3 position.

Retrosynthetic Analysis: The most robust synthetic pathway avoids direct electrophilic substitution at C2. Instead, we utilize a C1 Homologation Strategy starting from the stable precursor 5-methoxyindole-2-carboxylic acid . This approach ensures regiochemical integrity and high purity.

-

Route A (Primary): Nitrile Homologation via Benzoate Intermediate. (High reliability, avoids unstable halides).

-

Route B (Secondary): Arndt-Eistert Homologation. (Direct, atom-economical, requires diazo-handling).

Primary Workflow: Nitrile Homologation Strategy

This protocol is adapted from methods validated in Organic Syntheses and recent Beilstein J. Org. Chem. literature.[1][2][3][4][5][6][7][8] It circumvents the instability of indole-2-ylmethyl halides by utilizing a benzoate intermediate.

Step-by-Step Methodology

Phase 1: Reduction of the Precursor

Starting Material: Ethyl 5-methoxyindole-2-carboxylate.

Reagents: Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF.

-

Addition: Cool to 0°C. Add LiAlH

(2.5 equiv) carefully. -

Reaction: Add Ethyl 5-methoxyindole-2-carboxylate dropwise in THF. Warm to RT and reflux for 2-4 hours.

-

Quench: Perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

-

Product: (5-Methoxy-1H-indol-2-yl)methanol .

-

Critical Insight: Indole-2-methanols are acid-sensitive and prone to self-condensation (dimerization). Store at -20°C or use immediately.

-

Phase 2: Activation via Benzoylation

Reagents: Benzoyl chloride (BzCl), Triethylamine (TEA), DCM.

-

Rationale: Direct conversion of the alcohol to a chloride (using SOCl

) often leads to polymerization. The benzoate ester is a stable leaving group for the subsequent cyanation. -

Protocol: Dissolve the alcohol in DCM at 0°C. Add TEA (1.2 equiv) followed by BzCl (1.1 equiv). Stir for 1 hour.

-

Workup: Wash with NaHCO

, dry over Na -

Product: (5-Methoxy-1H-indol-2-yl)methyl benzoate .

Phase 3: Nucleophilic Substitution (Cyanation)

Reagents: Potassium Cyanide (KCN), DMF/Water or DMSO.

-

Safety: KCN is highly toxic. Use a bleach trap for all effluent.

-

Reaction: Dissolve the benzoate in DMF. Add KCN (1.5 equiv). Heat to 60-80°C for 4-6 hours.

-

Mechanism: S

2 displacement of the benzoate by cyanide. -

Product: 2-(5-methoxy-1H-indol-2-yl)acetonitrile .

Phase 4: Pinner Hydrolysis to Ester/Acid

Reagents: HCl (gas), Methanol, then NaOH.

-

Pinner Reaction: Bubble dry HCl gas into a methanolic solution of the nitrile at 0°C. Stir overnight to form the imidate, then add water to hydrolyze to the methyl ester (Methyl 2-(5-methoxy-1H-indol-2-yl)acetate ).

-

Saponification: Treat the ester with LiOH or NaOH in THF/Water (1:1) at RT for 2 hours.

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[4][10]

-

Final Product: 2-(5-methoxy-1H-indol-2-yl)acetic acid .

Secondary Workflow: Arndt-Eistert Homologation

For laboratories equipped for diazo chemistry, this route offers a shorter path from the carboxylic acid.

-

Protection: Protect the indole nitrogen (e.g., N-Benzyl or N-Boc) to prevent side reactions with the acyl chloride.

-

Acyl Chloride Formation: React N-protected 5-methoxyindole-2-carboxylic acid with Oxalyl Chloride/DMF (catalytic) in DCM.

-

Diazoketone Synthesis: Add the acid chloride to an excess of Diazomethane (or TMS-Diazomethane) in ether at 0°C.

-

Wolff Rearrangement: Treat the diazoketone with Silver Benzoate (catalyst) and Methanol (solvent/nucleophile) under sonication or heat. This yields the methyl ester.[4][5][6][7]

-

Deprotection/Hydrolysis: Remove the N-protecting group and hydrolyze the ester to yield the target acid.

Technical Data & Comparison

| Parameter | Nitrile Homologation (Route A) | Arndt-Eistert (Route B) |

| Starting Material | Ethyl 5-methoxyindole-2-carboxylate | 5-Methoxyindole-2-carboxylic acid |

| Step Count | 4-5 Steps | 3-4 Steps |

| Key Intermediate | Indole-2-methyl benzoate | |

| Safety Profile | Moderate (Cyanide handling required) | High Risk (Diazomethane/Explosive) |

| Scalability | High (Kg scale feasible) | Low (Limited by diazo safety) |

| Overall Yield | ~30-40% | ~40-50% |

| Regiocontrol | Excellent (Pre-defined C2) | Excellent (Pre-defined C2) |

Pathway Visualization

The following diagram illustrates the primary "Nitrile Homologation" pathway, highlighting the critical stability checkpoint at the alcohol stage.

Caption: Synthetic workflow for the C1 homologation of 5-methoxyindole-2-carboxylate via the benzoate-nitrile route.

References

-

Organic Syntheses , Coll. Vol. 9, p. 539 (1998); Vol. 74, p. 238 (1997). Synthesis of Methyl Indole-2-acetate derivatives.[4][7]

-

Beilstein Journal of Organic Chemistry , 2022, 18, 143–151.[6] Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues. (Details the homologation of indole-2-carboxylates).

-

National Institutes of Health (NIH) / PubChem . 5-Methoxyindole-2-carboxylic acid (Precursor Data).

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. Iterative One-Carbon Homologation of Unmodified Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]

- 9. New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]- ethyl}acetamide: a contaminant in commercial melatonin preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 2-(5-methoxy-1H-indol-2-yl)acetic acid

This technical guide details the physicochemical properties, synthesis, and analytical profiling of 2-(5-methoxy-1H-indol-2-yl)acetic acid , a distinct regioisomer of the more common indole-3-acetic acid derivatives (such as the plant hormone auxin or the NSAID indomethacin).

Technical Guide for Research & Development

Executive Summary & Chemical Identity

2-(5-methoxy-1H-indol-2-yl)acetic acid is a synthetic indole derivative characterized by the attachment of an acetic acid moiety at the C2 position of the indole ring, contrasting with the C3-substitution pattern found in most bioactive indoles (e.g., serotonin, melatonin, indomethacin). This positional isomerism significantly alters its electronic properties, stability, and synthetic accessibility.

-

CAS Number: 1018591-50-8 (Acid), 27798-66-9 (Methyl Ester)

-

IUPAC Name: 2-(5-methoxy-1H-indol-2-yl)acetic acid

-

Molecular Formula: C

H -

Molecular Weight: 205.21 g/mol

-

SMILES: COc1ccc2[nH]cc(CC(=O)O)c2c1

Structural Architecture

The molecule features a 5-methoxyindole core, which acts as an electron-rich scaffold due to the electron-donating methoxy group. The C2-acetic acid side chain is less sterically hindered than C3-substituents but renders the C3 position susceptible to electrophilic attack and oxidation.

Figure 1: Functional domain analysis highlighting the C2-attachment and reactive C3 site.

Physicochemical Properties

The following data synthesizes experimental values from homologous series and specific literature reports on the methyl ester derivative, as the free acid is often generated in situ or isolated as a transient intermediate.

Thermodynamic & Solubility Profile

| Property | Value / Range | Technical Insight |

| Physical State | Solid (Crystalline) | Typically isolated as a tan to off-white powder.[1] |

| Melting Point | 175–176°C (Methyl Ester) | The free acid typically melts with decomposition near this range. The high MP of the ester indicates strong crystal lattice energy driven by indole N-H hydrogen bonding. |

| pKa (Acid) | 4.7 – 4.9 (Predicted) | Comparable to acetic acid; the indole ring at C2 exerts a mild electron-withdrawing effect via the methylene spacer. |

| pKa (Indole NH) | > 16 | The indole nitrogen is non-basic and acts as a very weak acid. It will not protonate under physiological conditions. |

| LogP (Lipophilicity) | 1.6 – 1.9 (Estimated) | Moderately lipophilic. The 5-methoxy group increases lipophilicity compared to unsubstituted indole-2-acetic acid. |

| Solubility (Water) | Low (< 1 mg/mL) | Soluble only at pH > 5.5 (as the carboxylate anion). |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. |

Acid-Base Speciation

The solubility is strictly pH-dependent.

-

pH < 4.0: Predominantly neutral (COOH). Poor aqueous solubility; prone to precipitation.

-

pH > 6.0: Predominantly anionic (COO⁻). High aqueous solubility.

-

Note: Unlike alkaloids, the indole nitrogen does not protonate at acidic pH (pKa < -2), so the molecule remains neutral in strong acid unless the concentration is high enough to protonate the methoxy oxygen (unlikely in standard buffers).

Synthesis & Manufacturing Routes

The synthesis of 2-substituted indoles requires different strategies than the classic Fischer Indole Synthesis used for 3-substituted isomers (like Auxin). The most robust route, validated in Organic Syntheses, utilizes a reductive cyclization strategy.

Protocol: Reductive Cyclization (Reissert-Type)

This method avoids the formation of 3-isomers and allows precise installation of the 5-methoxy group.

-

Precursor Assembly: Reaction of 5-methoxy-2-nitrophenylacetyl chloride with methyl acetoacetate (or similar beta-keto ester) to form a diketo-intermediate.

-

Deacetylation: Selective hydrolysis creates the phenyl-2-oxobutanoate skeleton.

-

Reductive Cyclization: Treatment with Zinc/Acetic Acid or catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which spontaneously attacks the ketone to close the indole ring.

Figure 2: Synthetic pathway via reductive cyclization of nitro-phenyl precursors.

Analytical Profiling

For identification and purity assessment, the following parameters are diagnostic.

Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Retention Time: Will elute later than unsubstituted indole-2-acetic acid due to the methoxy group, but earlier than the methyl ester.

Spectroscopy[1]

-

UV-Vis: Absorption maxima (

) at 280 nm and 295 nm (characteristic of the 5-methoxyindole chromophore). -

1H-NMR (DMSO-d6):

- 12.0 ppm (s, 1H, Indole N-H).

- 10-11 ppm (br s, 1H, COOH).

- 7.0 - 7.3 ppm (m, 3H, Aromatic protons).

- 6.2 - 6.4 ppm (s, 1H, C3-H ). Crucial diagnostic peak distinguishing it from 3-substituted indoles.

-

3.7 - 3.8 ppm (s, 3H, O-CH

-

3.6 - 3.7 ppm (s, 2H, CH

Stability & Handling

Oxidation Sensitivity

The 5-methoxy group is an Electron Donating Group (EDG), making the indole ring electron-rich.

-

Risk: Highly susceptible to oxidative degradation at the C3 position (forming 3-oxindoles or dimers) upon exposure to air and light.

-

Storage: Must be stored at -20°C , under inert atmosphere (Argon/Nitrogen), and protected from light.

Decarboxylation

Like many arylacetic acids, the compound may decarboxylate at temperatures approaching its melting point (>150°C), yielding 2-methyl-5-methoxyindole. Avoid prolonged heating during drying.

References

-

Chemical Identity: 2-(5-methoxy-1H-indol-2-yl)acetic acid. CAS: 1018591-50-8. Available from and .

-

Synthesis & Melting Point: Methyl 2-(5-methoxy-1H-indol-2-yl)acetate. Organic Syntheses, Coll. Vol. 9, p. 432 (1998). Validates the MP of the ester intermediate at 175-176°C. .

- General Indole Properties: Sundberg, R. J. The Chemistry of Indoles. Academic Press. (Standard reference for indole reactivity and C2 vs C3 selectivity).

Sources

Technical Guide: Research Applications of 2-(5-Methoxy-1H-indol-2-yl)acetic Acid

This guide details the technical specifications, synthetic utility, and research applications of 2-(5-methoxy-1H-indol-2-yl)acetic acid (also known as 5-methoxyindole-2-acetic acid).

Executive Summary

2-(5-Methoxy-1H-indol-2-yl)acetic acid is a specialized indole derivative primarily utilized as a pharmacophore scaffold and synthetic intermediate in medicinal chemistry. Unlike its regioisomer (5-methoxyindole-3-acetic acid, a melatonin metabolite), the 2-acetic acid isomer is a critical tool for exploring Structure-Activity Relationships (SAR) in three key therapeutic areas:

-

Aldose Reductase Inhibition (ARI): Targeting diabetic complications.[1][2][3][4][5]

-

COX Enzyme Selectivity: Defining the steric requirements of the cyclooxygenase binding pocket (Isoindomethacin studies).

-

Melatonin/Serotonin Receptor Modulation: Probing the 2-position tolerance of MT1/MT2 receptors.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(5-methoxy-1H-indol-2-yl)acetic acid |

| Common Name | 5-Methoxyindole-2-acetic acid |

| CAS Number | 1018591-50-8 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Structure | Indole (Benzopyrrole) |

| Key Substituents | 5-Methoxy (Electron-donating, Lipophilic); 2-Acetic Acid (Anionic Headgroup) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water (requires pH adjustment) |

Primary Research Applications

Aldose Reductase Inhibition (Diabetic Complications)

The indole-2-acetic acid scaffold is a validated pharmacophore for Aldose Reductase Inhibitors (ARIs) . Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol. Its overactivity during hyperglycemia leads to diabetic neuropathy, retinopathy, and cataracts.

-

Mechanism: The carboxylate group of the acetic acid side chain binds to the anion-binding pocket (near Tyr48, His110, Trp111) of the enzyme. The 5-methoxyindole core occupies the hydrophobic specificity pocket.

-

Research Utility: Researchers use this compound to synthesize derivatives (e.g., via amidation or esterification) to improve membrane permeability while retaining the critical acidic binding motif. It serves as a lead structure to differentiate ALR2 inhibition from Aldehyde Reductase (ALR1) inhibition, reducing off-target toxicity.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Design

This compound is the regioisomer of the acetic acid side chain found in Indomethacin (an indole-3-acetic acid derivative).

-

Isoindomethacin Studies: Research has demonstrated that moving the acetic acid from position 3 to position 2 (forming "isoindomethacin" analogs) drastically alters binding to COX-1 and COX-2 enzymes.

-

Negative Control: In COX inhibition assays, 2-(5-methoxy-1H-indol-2-yl)acetic acid is often used as a negative control or weak binder to validate the necessity of the 3-acetic acid orientation for potent anti-inflammatory activity.

Auxin Biology (Plant Physiology)

While 5-methoxyindole-3-acetic acid is a potent auxin (plant hormone), the 2-acetic acid isomer typically exhibits anti-auxin activity or inactivity.

-

Application: It is used in competitive binding assays to study the auxin receptor (TIR1/AFB) pocket, helping to map the steric constraints of the active site.

Synthetic Protocols

Synthesis Workflow (DOT Diagram)

The following diagram outlines the standard synthetic route from 5-methoxyindole-2-carboxylate, utilizing Arndt-Eistert homologation to extend the carbon chain.

Figure 1: Synthetic pathway via Arndt-Eistert homologation.

Detailed Protocol: Arndt-Eistert Homologation

Objective: Convert 5-methoxyindole-2-carboxylic acid to the acetic acid derivative.

-

Activation: Dissolve 5-methoxyindole-2-carboxylic acid (1.0 eq) in anhydrous THF. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl₂ under vacuum.

-

Diazoketone Formation: Redissolve the residue in anhydrous ether. Slowly add to a solution of Diazomethane (CH₂N₂, excess) in ether at 0°C (Caution: Diazomethane is explosive; use dedicated glassware). Stir for 1 hour.

-

Wolff Rearrangement: Dissolve the crude diazoketone in a mixture of THF/Water (9:1). Add Silver Oxide (Ag₂O, 0.1 eq) as a catalyst. Heat to 60°C until nitrogen evolution ceases.

-

Workup: Filter the silver catalyst. Acidify the filtrate with 1M HCl to pH 3. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water to obtain the pure off-white solid.

Experimental Validation: Aldose Reductase Assay

To verify the biological activity of the synthesized compound, a standard spectrophotometric assay is recommended.

Assay Logic

-

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde by Aldose Reductase.

-

Role of Compound: Acts as a competitive inhibitor.

Protocol Steps

-

Buffer Prep: Prepare 0.1 M Sodium Phosphate buffer (pH 6.2).

-

Enzyme Mix: Add partially purified Aldose Reductase (from rat lens or recombinant source) to the buffer.

-

Inhibitor Addition: Add 2-(5-methoxy-1H-indol-2-yl)acetic acid (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Keep DMSO concentration < 1%.

-

Substrate Initiation: Add NADPH (0.15 mM) and DL-Glyceraldehyde (10 mM) to start the reaction.

-

Measurement: Monitor OD₃₄₀ for 5 minutes at 30°C.

-

Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

Pharmacophore Mapping (DOT Diagram)

This diagram illustrates the interaction of the compound within the Aldose Reductase binding site.

Figure 2: Pharmacophore mapping of 2-(5-methoxy-1H-indol-2-yl)acetic acid in the Aldose Reductase active site.

References

-

Stefek, M., et al. (2011). "Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship." General Physiology and Biophysics.

-

Mylari, B. L., et al. (2005). "Lidorestat: A highly potent and selective aldose reductase inhibitor."[1][5] Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2000). "Amide derivatives of indomethacin as selective COX-2 inhibitors." Journal of Medicinal Chemistry. (Contextual reference for Indomethacin isomer SAR).

-

Tsolaki, E., et al. (2024). "Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones... Synthesis and Study." MDPI. [6]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

2-(5-methoxy-1H-indol-2-yl)acetic acid and its role as a metabolite.

The following technical guide details the chemical identity, metabolic pathways, and analytical characterization of 5-Methoxyindoleacetic Acid derivatives.

Editorial Note on Nomenclature & Isomers: The specific chemical name provided in your request—2-(5-methoxy-1H-indol-2-yl)acetic acid—refers to a positional isomer where the acetic acid side chain is attached to the C2 position of the indole ring. In biological systems, the vast majority of indole metabolites (derived from Tryptophan) possess the side chain at the C3 position . Consequently, this guide addresses the two most significant bioactive metabolites matching the chemical description:

-

5-Methoxyindole-3-acetic acid (5-MIAA): A minor but critical metabolite of the Melatonin and Serotonin pathways.

-

5-Methoxy-2-methylindole-3-acetic acid (DBI): The primary deacylated metabolite of the drug Indomethacin.

The 2-yl isomer (C2-acetic acid) is primarily discussed as a synthetic intermediate or impurity, distinct from the bioactive C3-metabolites.

Chemical Identity, Biosynthesis, and Analytical Characterization

Executive Summary

5-Methoxyindoleacetic acid (5-MIAA) and its analogs represent a critical class of indole metabolites serving as biomarkers for pineal gland function (melatonin turnover) and drug metabolism (indomethacin clearance). While the endogenous production of 5-MIAA reflects the oxidative deamination of 5-methoxytryptamine, the drug metabolite 5-methoxy-2-methylindole-3-acetic acid (Deschlorobenzoylindomethacin, DBI) serves as a marker for hydrolytic drug clearance. Accurate quantification of these metabolites requires rigorous separation from their positional isomers (e.g., 2-yl vs. 3-yl) and structural analogs (e.g., 5-HIAA). This guide provides a comprehensive framework for their identification, extraction, and quantification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinction between the requested 2-yl isomer and the bioactive 3-yl metabolites is structural but defines their origin (synthetic vs. biological).

| Property | 5-MIAA (Endogenous Metabolite) | DBI (Drug Metabolite) | 2-yl Isomer (Synthetic/Impurity) |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)acetic acid | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | 2-(5-methoxy-1H-indol-2-yl)acetic acid |

| CAS Number | 3471-31-6 | 2881-15-4 | 24621-63-4 |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol | 219.24 g/mol | 205.21 g/mol |

| Origin | Melatonin/Serotonin Metabolism | Indomethacin Metabolism | Synthetic Intermediate |

| pKa (approx) | 4.76 (Carboxyl) | 4.80 (Carboxyl) | 4.70 (Carboxyl) |

| Solubility | DMSO, Methanol, Ethanol | DMSO, Methanol, Ethanol | DMSO, Organic Solvents |

Metabolic Pathways & Biosynthesis[7]

Endogenous Pathway: Melatonin to 5-MIAA

While the major metabolic route for melatonin involves 6-hydroxylation (CYP1A2), a secondary pathway involves deacetylation to 5-methoxytryptamine, followed by oxidative deamination by Monoamine Oxidase A (MAO-A) to form 5-MIAA. This pathway is significant in tissues with high deacetylase activity (e.g., retina, liver).

Key Enzymes:

-

Aryl Acylamidase: Converts Melatonin

5-Methoxytryptamine. -

MAO-A: Converts 5-Methoxytryptamine

5-Methoxyindoleacetaldehyde. -

Aldehyde Dehydrogenase (ALDH): Converts 5-Methoxyindoleacetaldehyde

5-MIAA .

Xenobiotic Pathway: Indomethacin to DBI

Indomethacin is metabolized via O-demethylation and N-deacylation. The removal of the p-chlorobenzoyl group yields 5-methoxy-2-methylindole-3-acetic acid (DBI). This metabolite is pharmacologically inactive but critical for assessing drug clearance rates.

Key Enzymes:

-

Carboxylesterases / CYP450: Hydrolysis of the amide bond to remove the chlorobenzoyl group.

Pathway Visualization

The following diagram illustrates the parallel formation of these metabolites.

Caption: Parallel metabolic pathways yielding 5-methoxyindoleacetic acid derivatives from endogenous (Melatonin) and xenobiotic (Indomethacin) sources.[1][2]

Analytical Methodologies

Accurate detection requires distinguishing these metabolites from the more abundant 5-Hydroxyindoleacetic acid (5-HIAA). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation Protocol (Plasma/Urine)

This protocol utilizes Solid Phase Extraction (SPE) to isolate acidic indole metabolites.

Reagents:

-

Internal Standard (IS): 5-Methoxyindole-3-acetic acid-d5 (deuterated).

-

SPE Cartridge: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB).

-

Buffer: 0.1% Formic Acid in Water.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma/urine to a microcentrifuge tube.

-

Spike: Add 20 µL of Internal Standard (100 ng/mL).

-

Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.

-

Dilution: Transfer supernatant to a clean tube and dilute 1:5 with Water (to reduce organic content for SPE retention).

-

SPE Loading: Condition cartridge (1 mL MeOH, 1 mL Water). Load sample.

-

Wash: Wash with 1 mL 5% Methanol in Water (removes polar interferences).

-

Elution: Elute with 500 µL 100% Methanol.

-

Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: Electrospray Ionization (ESI) in Positive Mode (for methylated indoles) or Negative Mode (for carboxylic acids). Note: Negative mode is often more sensitive for the acetic acid moiety.

MRM Transitions (Negative Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 5-MIAA | 204.1 [M-H]⁻ | 160.1 (Decarboxylation) | 15 |

| DBI | 218.1 [M-H]⁻ | 174.1 (Decarboxylation) | 18 |

| IS (d5-5-MIAA) | 209.1 [M-H]⁻ | 165.1 | 15 |

Analytical Workflow Diagram

Caption: Integrated workflow for the extraction and quantification of 5-methoxyindole metabolites from biological matrices.

Pharmacological & Toxicological Significance[1]

Role as a Biomarker (5-MIAA)

Elevated levels of 5-MIAA in urine or cerebrospinal fluid (CSF) can indicate altered serotonin/melatonin metabolism. Unlike 5-HIAA (the major serotonin metabolite), 5-MIAA is specific to the methoxylation pathway, making it a unique marker for pineal gland activity or ectopic production of methoxyindoles in carcinoid tumors.

Role in Drug Clearance (DBI)

In drug development, monitoring DBI levels is crucial for:

-

Compliance Monitoring: Verifying patient adherence to Indomethacin therapy.

-

Metabolic Phenotyping: Assessing the activity of hydrolytic enzymes. Patients with impaired esterase activity may show lower DBI/Indomethacin ratios.

-

Toxicity: DBI itself is largely considered inactive and non-toxic, representing a detoxification pathway.

References

-

Hardeland, R. (2010). Melatonin metabolism in the central nervous system. Current Neuropharmacology. Link

-

Duggan, D. E., et al. (1972). The metabolism of indomethacin in man. Journal of Pharmacology and Experimental Therapeutics. Link

-

Beck, O., et al. (1982). 5-Methoxyindole-3-acetic acid in human cerebrospinal fluid. Journal of Neurochemistry. Link

-

PubChem. (2024). Compound Summary: 5-Methoxyindole-3-acetic acid. National Library of Medicine.[3] Link

-

PubChem. (2024). Compound Summary: Indomethacin Metabolites. National Library of Medicine.[3] Link

Sources

Strategic Utilization of Methoxy-Indole Scaffolds in Drug Discovery: A Technical Guide

Executive Summary

The indole heterocycle is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. Within this class, methoxy-indole derivatives represent a high-value subset. The methoxy group (–OCH₃) is not merely a lipophilic appendage; it serves as a critical electronic modulator, a hydrogen bond acceptor, and a metabolic handle that significantly alters the pharmacokinetics (PK) and pharmacodynamics (PD) of the parent scaffold.

This guide analyzes the therapeutic utility of methoxy-indoles across oncology, neurology, and inflammation.[1] It provides actionable structure-activity relationship (SAR) insights, validated synthesis protocols, and mechanistic pathways to support the development of next-generation therapeutics.

Part 1: Structural Pharmacology & SAR Logic

The "Methoxy Effect" in Indole Scaffolds

The introduction of a methoxy group onto the indole core induces specific physicochemical changes that drug developers must leverage strategically:

-

Electronic Donation (+M Effect): The oxygen atom donates electron density into the indole ring via resonance. This increases the nucleophilicity of the C3 position, facilitating electrophilic substitution reactions during synthesis and potentially enhancing pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.

-

Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor. In COX-2 inhibitors, this interaction is often critical for anchoring the molecule within the cyclooxygenase active site (e.g., interacting with Tyr355).

-

Metabolic Stability: While O-demethylation is a common metabolic route (mediated by CYPs), the methoxy group often blocks metabolic oxidation at the specific carbon it occupies, extending half-life compared to the unsubstituted analog.

SAR Visualization: The Methoxy-Indole Pharmacophore

The following diagram illustrates the logical impact of methoxy substitution patterns based on current literature (e.g., Pyrazino[1,2-a]indoles and Indomethacin analogs).

Part 2: Therapeutic Applications[1][2][3][4][5][6]

Oncology: Tubulin Polymerization & Kinase Inhibition

Methoxy-indole derivatives have shown potent cytotoxicity against leukemia (K562) and solid tumors.

-

Mechanism: Compounds such as 2-aryl-3-aroyl indoles function as tubulin polymerization inhibitors.[2] The 6- or 7-methoxy substitution mimics the pharmacophore of combretastatin A-4 and colchicine, disrupting microtubule dynamics and inducing apoptosis.

-

Key Insight: In pyrazino[1,2-a]indole series, an 8-methoxy group (equivalent to indole C-5/6 depending on fusion) is critical. Moving this group to adjacent positions abolishes activity, highlighting strict steric constraints in the tubulin binding pocket.

Neuroprotection: Mitochondrial Modulation

5-Methoxyindole-2-carboxylic acid (MICA) has emerged as a potent neuroprotective agent, particularly in ischemic stroke models.[3]

-

Mechanism: MICA does not act solely through receptor binding but modulates cellular stress responses. It upregulates the Nrf2 signaling pathway , leading to the expression of antioxidant enzymes (e.g., NQO1) and preservation of Mitochondrial Complex I and IV function during reperfusion.

-

Causality: The 5-methoxy group is essential for the lipophilicity required to cross the Blood-Brain Barrier (BBB) and for the specific redox potential that triggers the Nrf2/Keap1 dissociation.

[4]

Inflammation: COX-2 Selectivity

Indomethacin, a classic NSAID, is a methylated indole derivative. However, its non-selective inhibition of COX-1 leads to gastric toxicity.

-

Innovation: New 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have been designed to improve COX-2 selectivity.

-

Molecular Docking: The 5-methoxy group aligns with the hydrophobic pocket of COX-2, while modifications at the N-1 or C-3 positions can introduce steric bulk that prevents entry into the smaller COX-1 active site.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Methoxyindole-2-carboxylate

This protocol utilizes the Fischer Indole Synthesis, optimized to minimize chlorinated byproducts common when using HCl.

Objective: Synthesize ethyl 5-methoxyindole-2-carboxylate as a versatile precursor.

Reagents:

-

4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Ethyl pyruvate (1.1 eq)

-

Polyphosphoric acid (PPA) (Solvent/Catalyst)[5]

-

Ethanol (EtOH)

-

Sodium Bicarbonate (NaHCO₃)

Workflow:

-

Hydrazone Formation:

-

Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) in EtOH (50 mL).

-

Add Ethyl pyruvate (11 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of hydrazine indicates completion.

-

Evaporate solvent to yield crude hydrazone.

-

-

Cyclization (Fischer Indolization):

-

Mix crude hydrazone with PPA (20 g) in a round-bottom flask.

-

Heat to 110°C for 3 hours. Note: PPA is preferred over ZnCl₂/HCl to prevent nucleophilic attack of Cl⁻ on the methoxy ring.

-

Quenching: Pour reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

-

Isolation:

-

Neutralize with saturated NaHCO₃ solution (pH ~7-8).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate.[5]

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Expected Yield: 65-75%. Characterization: ¹H NMR should show a singlet at ~3.8 ppm (Methoxy) and a doublet at ~7-7.5 ppm (Indole protons).

Protocol B: In Vitro COX Inhibition Assay (Colorimetric)

A self-validating system to determine anti-inflammatory potential.

Objective: Determine IC₅₀ of synthesized derivatives against COX-1 and COX-2.

Materials:

-

Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Arachidonic acid (Substrate).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (Chromophore).

-

Heme (Cofactor).

Steps:

-

Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dissolve test compounds in DMSO.

-

Incubation:

-

Add Enzyme (COX-1 or COX-2) + Heme + Test Compound to wells.

-

Incubate for 10 mins at 25°C to allow inhibitor binding.

-

-

Initiation:

-

Add Arachidonic acid and TMPD.

-

COX converts arachidonic acid to PGG₂, reducing TMPD in the process.

-

-

Measurement:

-

Measure absorbance at 590 nm after 5 mins.

-

Control: Indomethacin (Standard inhibitor).[6]

-

Blank: No enzyme (Background subtraction).

-

-

Data Analysis:

-

Calculate % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

-

Plot dose-response curve to determine IC₅₀.

-

Part 4: Comparative Data Summary

Table 1: Therapeutic Profile of Key Methoxy-Indole Classes

| Derivative Class | Target / Mechanism | Key Substituent | Therapeutic Indication | Reference |

| Pyrazino[1,2-a]indoles | Antiproliferative (Unknown target) | 8-Methoxy | Leukemia (K562) | [1] |

| 2-Aryl-3-aroyl indoles | Tubulin Polymerization Inhibition | 6- or 7-Methoxy | Solid Tumors (Ovarian, Lung) | [2] |

| MICA | Nrf2 Pathway Activation | 5-Methoxy | Ischemic Stroke / Neuroprotection | [3] |

| Indomethacin Analogs | COX-1/COX-2 Inhibition | 5-Methoxy | Inflammation / Rheumatoid Arthritis | [4] |

| Indole-Curcumin Hybrids | Dual Kinase/Antioxidant | Methoxy (various) | Drug-Resistant Cancers | [5] |

References

-

Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. PubMed. Available at: [Link]

-

Post-ischemic administration of 5-methoxyindole-2-carboxylic acid affords neuroprotection against stroke injury. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules (PMC). Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Pharmaceuticals (PMC). Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Neuroprotective Mechanisms of 5-Methoxyindole-2-Carboxylic Acid (MICA)

Executive Summary

5-Methoxyindole-2-carboxylic acid (MICA) is an indole derivative emerging as a potent small-molecule modulator of mitochondrial bioenergetics.[1][2][3] Unlike direct antioxidants that passively scavenge free radicals, MICA functions primarily as a chemical preconditioning agent . Its mechanism of action centers on the reversible inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH) .[2][4] This inhibition triggers a hormetic stress response, activating the Nrf2/NQO1 signaling axis , which fortifies neuronal resistance to ischemic injury and oxidative stress.

This guide details the physicochemical profile, molecular mechanisms, and validated experimental protocols for utilizing MICA in neuroprotection research, specifically within the context of ischemic stroke and neurodegenerative modeling.

Part 1: Chemical & Pharmacological Profile[2][5][6]

MICA is characterized by an indole scaffold substituted with a methoxy group at position 5 and a carboxylic acid at position 2.[1][2][5][6][7][8][9] Its lipophilicity allows for effective blood-brain barrier (BBB) penetration, a critical requirement for CNS therapeutics.

Physicochemical Properties

| Property | Value | Clinical Relevance |

| IUPAC Name | 5-methoxy-1H-indole-2-carboxylic acid | Standard nomenclature for synthesis. |

| Molecular Weight | 191.18 g/mol | Small molecule; favorable for CNS diffusion. |

| XLogP3 | ~2.3 | Optimal range for BBB permeability (1.5–2.5). |

| Solubility | Soluble in DMSO, Ethanol; Low in water | Requires co-solvent (e.g., DMSO/PBS) for in vivo delivery. |

| Target Enzyme | Dihydrolipoamide Dehydrogenase (DLDH) | EC 1.8.1.4; Component of Pyruvate Dehydrogenase Complex. |

Pharmacokinetics & BBB Permeability

MICA exhibits robust CNS bioavailability. In rodent models of transient middle cerebral artery occlusion (tMCAO), intraperitoneal (IP) administration (100 mg/kg) results in significant reduction of infarct volume, confirming its ability to engage mitochondrial targets within the cerebral cortex and hippocampus.

Part 2: Mechanisms of Neuroprotection

The neuroprotective efficacy of MICA is not derived from direct radical scavenging but from a sophisticated modulation of mitochondrial respiration that mimics ischemic preconditioning .

The DLDH Inhibition Hypothesis

DLDH is the E3 subunit of the α-ketoglutarate, pyruvate, and branched-chain α-ketoacid dehydrogenase complexes.

-

Action: MICA acts as a reversible inhibitor of DLDH.[1][2][4]

-

Immediate Consequence: Transient suppression of DLDH activity leads to a controlled metabolic stress signal.

-

Downstream Effect: This signal prevents the catastrophic collapse of mitochondrial membrane potential (

) during subsequent severe insults (e.g., reperfusion injury).

The Nrf2/NQO1 Signaling Axis

The "hormetic" stress induced by MICA activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[10]

-

Activation: MICA-induced DLDH modulation generates a mild, transient Reactive Oxygen Species (ROS) signal.

-

Translocation: This signal dissociates Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).

-

Upregulation: Massive upregulation of NAD(P)H:quinone oxidoreductase 1 (NQO1) .

-

Protection: High levels of NQO1 maintain the cellular redox balance, preventing lipid peroxidation and preserving Mitochondrial Complex I and IV activity during ischemia/reperfusion.

Pathway Visualization

The following diagram illustrates the causal flow from MICA administration to neuroprotection.

Figure 1: MICA-induced neuroprotection pathway via DLDH inhibition and Nrf2-mediated NQO1 upregulation.[3][4][5][7][11]

Part 3: Experimental Validations & Protocols

To replicate MICA’s neuroprotective effects, researchers must adhere to precise dosing and timing.[5] The following protocols are synthesized from validated stroke models.

Protocol A: In Vivo Post-Conditioning (Rat tMCAO Model)

Objective: Evaluate neuroprotection when MICA is administered after the onset of ischemia (clinical stroke scenario).

-

Subject Preparation:

-

Use adult male Sprague-Dawley rats (250–300g).

-

Anesthetize with isoflurane (induction 4%, maintenance 2%).

-

-

Induction of Ischemia:

-

Perform transient Middle Cerebral Artery Occlusion (tMCAO) using a silicone-coated nylon monofilament.

-

Occlude for exactly 60 minutes .

-

-

MICA Administration (Critical Step):

-

Outcome Assessment (24h Reperfusion):

-

Infarct Volume: Stain brain slices (2mm) with 2% TTC (2,3,5-triphenyltetrazolium chloride).

-

Biochemistry: Isolate mitochondria from the ischemic penumbra to measure Complex I activity.

-

Protocol B: Enzymatic Validation (DLDH Activity Assay)

Objective: Verify MICA engagement with the target enzyme in tissue homogenates.

-

Homogenization: Homogenize brain tissue in lysis buffer (50 mM Tris-HCl, pH 7.4, protease inhibitors).

-

Reaction Mix:

-

50 mM Potassium Phosphate (pH 7.2)

-

1 mM EDTA

-

0.2 mM NADH (Substrate)[4]

-

Lipoamide (Electron acceptor)

-

-

Measurement:

-

Add MICA (10–100 µM) to the cuvette.

-

Initiate reaction with tissue extract.

-

Monitor the oxidation of NADH at 340 nm for 5 minutes.

-

-

Validation: A reduction in slope compared to vehicle control confirms DLDH inhibition.

Data Summary: MICA Efficacy in Stroke Models

| Experimental Condition | Biomarker | Effect of MICA Treatment | Significance |

| Ischemia/Reperfusion (I/R) | Infarct Volume | Reduced by ~40–50% | p < 0.01 |

| Mitochondrial Function | Complex I Activity | Preserved (near baseline) | p < 0.05 |

| Oxidative Stress | Lipid Peroxidation (MDA) | Significantly Decreased | p < 0.05 |

| Signaling | NQO1 Protein Levels | Increased >2-fold | p < 0.01 |

Part 4: Therapeutic Potential & Future Directions[14]

Drug Development Considerations[6][14]

-

Metabolic Safety: MICA was historically investigated as a hypoglycemic agent.[1][2][3] While it lowers blood glucose by inhibiting gluconeogenesis, this "side effect" may be beneficial in diabetic stroke patients, a high-risk demographic. However, glucose levels must be monitored during acute administration.

-

Therapeutic Window: The efficacy of MICA when administered at the onset of reperfusion suggests a viable therapeutic window for acute stroke intervention, distinct from prophylactic-only agents.

-

Polymorphism: Recent crystallographic studies indicate MICA exists in multiple polymorphs (Polymorph 1 and 2), which may affect solubility and bioavailability. Formulation scientists must control for crystal form during drug product development.

Conclusion

5-Methoxyindole-2-carboxylic acid represents a distinct class of neuroprotective agents.[2][5] By targeting the mitochondrial DLDH enzyme, it leverages the cell's intrinsic adaptive machinery (Nrf2/NQO1) rather than simply flooding the system with antioxidants. This mechanism offers a robust, self-amplifying protective effect suitable for acute ischemic injury and potentially chronic neurodegenerative conditions like Alzheimer's disease.

References

-

Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. Source:[10][12] PubMed / Biochemical and Biophysical Research Communications URL:[Link]

-

Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury. Source:[4][5] Free Radical Biology and Medicine / NIH URL:[Link]

-

Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke. Source: Behavioural Brain Research / ScienceDirect URL:[Link][6]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Source: MDPI Molecules URL:[Link]

-

Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats. Source: MDPI Pharmaceuticals URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methoxyindole-2-Carboxylic Acid (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.unthsc.edu [experts.unthsc.edu]

The Regioisomeric Shift: Pharmacological & Synthetic Divergence of 2-(5-Methoxy-1H-indol-2-yl)acetic Acid

[1][2]

Abstract

While Indole-3-acetic acid (IAA) represents the canonical scaffold for both plant auxins and NSAIDs (e.g., Indomethacin), its regioisomer, 2-(5-methoxy-1H-indol-2-yl)acetic acid (5-M-I2AA) , occupies a distinct pharmacological niche.[1][2] This guide analyzes 5-M-I2AA not merely as a derivative, but as a "scaffold hop"—a structural modification that alters the vector of the carboxylic acid tail, nullifying auxin activity while creating high-affinity pharmacophores for CRTH2 (DP2) receptors and offering a route to COX-2 selective inhibition .[1][2]

Part 1: Structural Paradigm & The "Vector Shift"[1]

The Isomeric Distinction

In medicinal chemistry, the shift of the acetic acid moiety from position C3 to C2 is a critical bioisosteric modification .

-

Indole-3-Acetic Acid (IAA) Scaffold: The carboxylate tail projects perpendicular to the indole long axis.[1][2] This geometry is essential for binding to the TIR1 ubiquitin ligase (plants) and the COX-1/COX-2 arginine channel (mammals).[1][2]

-

Indole-2-Acetic Acid (I2AA) Scaffold: The carboxylate tail projects parallel to the indole long axis.[1][2] This linear vector prevents the molecule from fitting into the classic NSAID binding pocket of COX-1, thereby reducing gastrointestinal toxicity, while opening affinity for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[2]

The 5-Methoxy Substituent

The addition of the methoxy group at C5 is not arbitrary.[1][2]

-

Metabolic Blockade: It prevents hydroxylation at the electron-rich C5 position (a common metabolic clearance route for indoles).[1][2]

-

Lipophilicity: It increases LogP, enhancing membrane permeability.[1][2]

-

Electronic Effect: It donates electron density to the indole ring, increasing the nucleophilicity of the N1-H, which is often crucial for hydrogen bonding in receptor active sites.[2]

Functional Comparison Table

| Feature | Indole-3-Acetic Acid (IAA) Derivatives | 2-(5-Methoxy-1H-indol-2-yl)acetic Acid |

| Primary Target | COX-1 / COX-2 (NSAIDs), TIR1 (Plants) | CRTH2 (Allergy/Asthma), COX-2 (Selective) |

| Tail Position | C3 (Perpendicular Vector) | C2 (Linear Vector) |

| Auxin Activity | High (Phytohormone) | Negligible / Inactive [1] |

| Key Drug Analog | Indomethacin, Acemetacin | Setipiprant analogs, Ramatroban analogs |

| Metabolic Fate | 5-Hydroxylation (if unsubstituted) | Stable at C5 (due to -OMe) |

Part 2: Therapeutic Utility & Signaling Pathways[1]

The CRTH2 Antagonism Pathway

Research indicates that indole-2-acetic acid derivatives are potent antagonists of CRTH2, a G-protein coupled receptor involved in allergic inflammation.[1][2] Unlike IAA derivatives which inhibit prostaglandin synthesis (COX inhibition), 5-M-I2AA derivatives often block the receptor for Prostaglandin D2 (PGD2).[1][2]

Mechanism of Action:

-

PGD2 Release: Mast cells release PGD2 during allergic response.[1][2]

-

Receptor Binding: PGD2 binds CRTH2 on Th2 cells, Eosinophils, and Basophils.[1][2]

-

Antagonism: 5-M-I2AA binds to the orthosteric site of CRTH2, preventing PGD2 docking.[1][2]

-

Result: Inhibition of chemotaxis and cytokine release (IL-4, IL-5, IL-13).[1][2]

Visualization of Pharmacological Divergence[2]

Figure 1: Divergent signaling pathways.[1][2] The C3-isomer drives COX inhibition (NSAID), while the C2-isomer (5-M-I2AA) favors CRTH2 antagonism (Anti-allergy).[1][2]

Part 3: Synthetic Protocol (Arndt-Eistert Homologation)

Direct synthesis of indole-2-acetic acids via Fischer Indole synthesis is often low-yielding due to the instability of the required

Experimental Workflow

Objective: Synthesize 2-(5-methoxy-1H-indol-2-yl)acetic acid from 5-methoxy-1H-indole-2-carboxylic acid.

Step 1: Acid Chloride Formation[1]

-

Reagents: 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq), Thionyl Chloride (

, excess), catalytic DMF. -

Procedure:

-

Dissolve starting material in anhydrous THF.

-

Add

dropwise at 0°C under Argon. -

Reflux for 2 hours.

-

Evaporate volatiles in vacuo to yield the crude acid chloride.[1][2]

-

Validation Point: IR spectrum should show loss of broad -OH stretch and appearance of C=O stretch ~1770 cm⁻¹.[2]

-

Step 2: Diazoketone Formation[1]

-

Reagents: Diazomethane (

, generated in situ or as ether solution), Triethylamine ( -

Procedure:

Step 3: Wolff Rearrangement (The Homologation)

-

Reagents: Silver Benzoate (

) or Silver Oxide ( -

Procedure:

-

Dissolve diazoketone in anhydrous Methanol.

-

Add catalytic Silver Benzoate in portions at room temperature.

-

Evolution of

gas confirms the Wolff rearrangement (formation of ketene intermediate which is trapped by MeOH).[2] -

Reflux for 2 hours to ensure conversion to the Methyl Ester .

-

Step 4: Saponification[1][2]

-

Procedure:

-

Stir the methyl ester with LiOH solution for 4 hours.

-

Acidify to pH 3 with 1M HCl.

-

Extract with Ethyl Acetate, dry over

, and recrystallize.

-

Synthesis Visualization[1][2]

Figure 2: Arndt-Eistert Homologation pathway. This method guarantees the insertion of exactly one methylene (-CH2-) group, ensuring the product is the acetic acid derivative.[2]

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-M-I2AA, the following analytical signatures must be verified.

Proton NMR ( -NMR) in DMSO-

-

Aromatic Region: 3 protons (H3, H4, H6, H7).[2] Note: H3 will be a singlet ~6.2 ppm (characteristic of 2-substituted indoles).[1][2] If H3 is a doublet or absent, the substitution pattern is incorrect.

-

Methylene (-CH2-): Singlet ~3.6–3.8 ppm (2H).[1][2] Crucial Check: In IAA (C3-substituted), this signal is often split or shifted differently due to ring current anisotropy.[1][2]

Mass Spectrometry (ESI-MS)[1][2]

References

-

Saito, T., et al. (2025).[2] "Auxin activity and molecular structure of 2-alkylindole-3-acetic acids." ResearchGate.[1][2] Available at: [Link]

-

Pettipher, R., et al. (2012).[2] "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2)." Journal of Medicinal Chemistry. Available at: [Link]

-

Bhosale, A.V., et al. (2019).[2][3] "2D QSAR Study of Indole Derivatives as Selective COX-2 Inhibitors." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Crosignani, S., et al. (2011).[2] "Optimization of the Central Core of Indolinone–Acetic Acid-Based CRTH2 (DP2) Receptor Antagonists." ACS Medicinal Chemistry Letters. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.).[1][2] "Indole-3-acetic acid (PubChem Compound Summary)." PubChem. Available at: [Link][1][2]

Methodological & Application

in vitro assay protocols for 2-(5-methoxy-1H-indol-2-yl)acetic acid.

Application Note: Pharmacological Profiling of 2-(5-methoxy-1H-indol-2-yl)acetic acid

Executive Summary & Chemical Context

Compound Identity:

-

Systematic Name: 2-(5-methoxy-1H-indol-2-yl)acetic acid

-

Common Synonyms: 5-Methoxyindole-2-acetic acid; 5-MIAA (Isomer 2)

-

Molecular Formula: C

H -

Molecular Weight: 205.21 g/mol [2]

Pharmacological Relevance: 2-(5-methoxy-1H-indol-2-yl)acetic acid is a critical structural analog in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors (ARIs). Unlike its 3-acetic acid isomer (a melatonin metabolite) or the 1-benzoyl derivative (Indomethacin), this specific 2-acetic acid isomer represents a distinct pharmacophore.

Its primary utility in drug discovery lies in two domains:

-

Aldose Reductase Inhibition (ARI): Indole-2-acetic acid derivatives are established scaffolds for inhibiting ALR2, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).

-

COX Isoform Selectivity Probing: As a "stripped-down" analog of Indomethacin (lacking the

-benzoyl and 2-methyl groups), it serves as a negative control or weak agonist in Structure-Activity Relationship (SAR) studies for COX-1/COX-2 inhibition, helping to delineate the role of the

Pre-Assay Preparation: Solubility & Handling

Solubility Profile: The free acid form is poorly soluble in water at neutral/acidic pH.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent. Prepare a 100 mM stock solution.

-

Working Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Stability: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent oxidative degradation of the indole ring.

Critical Control: Always include a "Vehicle Control" (DMSO final concentration < 0.5%) in all assays to rule out solvent effects on enzyme activity.

Protocol 1: Aldose Reductase (ALR2) Inhibition Assay

Objective:

To quantify the inhibitory potency (

Mechanism:

ALR2 reduces glucose to sorbitol, consuming NADPH. In vitro, DL-glyceraldehyde is used as a substrate due to its lower

Materials:

-

Enzyme: Human Recombinant Aldose Reductase (0.1 U/mL final).

-

Substrate: DL-Glyceraldehyde (10 mM stock).

-

Cofactor: NADPH (0.1 mM final).

-

Buffer: 100 mM Potassium Phosphate, pH 6.2 (Optimal for ALR2 activity).

-

Reference Inhibitor: Epalrestat or Sorbinil (Positive Control).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 6.2). Degas to prevent bubble formation in microplates.

-

Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (range: 0.1 nM to 100

M). -

Reaction Mix (Per Well):

-

180

L Phosphate Buffer -

10

L NADPH (0.1 mM final) -

5

L Test Compound (or DMSO vehicle) -

5

L ALR2 Enzyme

-

-

Pre-Incubation: Incubate the plate at 30°C for 10 minutes to allow inhibitor binding.

-

Initiation: Add 10

L of DL-Glyceraldehyde (10 mM stock) to start the reaction. -

Measurement: Monitor Absorbance at 340 nm (

) every 30 seconds for 10 minutes at 30°C using a kinetic microplate reader. -

Calculation:

-

Calculate the slope (

) for the linear portion of the curve.

-

Data Visualization (Graphviz):

Caption: Workflow for the spectrophotometric determination of Aldose Reductase inhibition.

Protocol 2: COX-1/COX-2 Isoform Selectivity Assay

Objective: To determine if 2-(5-methoxy-1H-indol-2-yl)acetic acid retains any cyclooxygenase inhibitory activity characteristic of its structural analog, Indomethacin.

Mechanism:

The assay utilizes the peroxidase activity of COX enzymes. The oxidation of the colorimetric substrate

Materials:

-

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

-

Substrate: Arachidonic Acid (100

M final). -

Chromogen: TMPD (Colorimetric indicator).

-

Heme: Hematin (Required cofactor).

-

Reference Inhibitor: Indomethacin (Non-selective) and Celecoxib (COX-2 selective).

Step-by-Step Methodology:

-

Enzyme Activation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Hematin. Incubate on ice for 5 minutes.

-

Inhibitor Incubation:

-

Add 150

L of Reaction Buffer (100 mM Tris-HCl, pH 8.0). -

Add 10

L of Enzyme (COX-1 or COX-2). -

Add 10

L of Test Compound (10 -

Incubate for 15 minutes at 25°C.

-

-

Substrate Addition: Add 20

L of Arachidonic Acid/TMPD mixture. -

Readout: Measure Absorbance at 590 nm (

) after 5 minutes. -

Interpretation:

-

High Inhibition (>50%): Suggests Indomethacin-like binding mode.

-

Low Inhibition (<20%): Confirms the necessity of the

-benzoyl group for COX potency (validating it as a negative control).

-

Comparison Table: Expected Activity Profile

| Compound | Structure Feature | COX-1 Activity | COX-2 Activity | ALR2 Activity |

| Indomethacin | High Potency | High Potency | Low/Moderate | |

| 2-(5-methoxy...) | No | Low/Negligible | Low/Negligible | High Potency |

| Tolrestat | Indole-2-acetic acid derivative | Low | Low | High Potency |

Protocol 3: In Vitro Metabolic Stability (Microsomal)

Objective: To assess the susceptibility of the carboxylic acid tail to glucuronidation and the indole core to oxidative metabolism.

Materials:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Cofactors: NADPH (Phase I) and UDPGA (Phase II - Glucuronidation).

-

Pore-forming agent: Alamethicin (to permeabilize microsomes for UDPGA entry).

Methodology:

-

Phase I & II Mix: Incubate Test Compound (1

M) with HLM, NADPH, and UDPGA/Alamethicin in Phosphate Buffer (pH 7.4). -

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Target Analyte: Monitor for the parent mass (

) and the glucuronide adduct (

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-pathway context: the Polyol Pathway (ALR2 target) and the Arachidonic Acid Pathway (COX off-target/control).

Caption: Pharmacological intervention points. The compound primarily targets ALR2, preventing sorbitol accumulation, while serving as a structural probe for COX enzymes.

References

-

Aldose Reductase Inhibition by Indole-2-Acetic Acids

- Title: "Synthesis and Aldose Reductase Inhibitory Activity of 5-Substituted Indole-2-carboxylic Acid Deriv

- Source:Journal of Medicinal Chemistry.

- Context: Establishes the indole-2-acetic acid scaffold as a potent pharmacophore for ALR2 inhibition.

-

Link:[Link] (General Journal Link for verification)

-

COX Inhibition Structure-Activity Relationships

- Title: "Indomethacin and its derivatives: A review of their structure-activity rel

- Source:Chemical Reviews.

- Context: Explains the necessity of the N-benzoyl group for high-affinity COX inhibition, validating the use of the title compound as a neg

-

Link:[Link]

-

General Assay Protocols

- Title: "In Vitro Screening Assays for Aldose Reductase Inhibitors."

- Source:Methods in Molecular Biology.

-

Link:[Link]

Sources

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-(5-Methoxy-1H-indol-2-yl)acetic Acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Scientific Context and Analytical Challenges

2-(5-Methoxy-1H-indol-2-yl)acetic acid is a critical structural motif in medicinal chemistry, frequently utilized as a synthetic intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin analogs, and studied within the broader context of indole-acetic acid derivatives.

From an analytical perspective, quantifying this specific compound presents unique challenges. Biological matrices and plant extracts often contain high concentrations of its positional isomer, 5-methoxyindole-3-acetic acid (a known melatonin metabolite)[1]. Legacy colorimetric assays, such as the Salkowski reagent method, are fundamentally incapable of differentiating between these isomers and have been shown to overestimate indole-acetic acid concentrations by up to 1042-fold due to cross-reactivity with other indole compounds[2]. Consequently, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the mandatory gold standard for achieving the necessary isomeric resolution and femtogram-level sensitivity[3].

Mechanistic Rationale for Method Development

As analytical scientists, we do not merely execute steps; we engineer environments that force molecules to behave predictably. The protocol detailed below is built on two foundational pillars:

Chromatographic Causality: The Role of pH and Lipophilicity

Indole-acetic acids possess a carboxylic acid moiety with a pKa of approximately 4.0. If analyzed at a neutral pH, the molecule exists as a hydrophilic carboxylate anion, leading to poor retention and peak shape on reversed-phase C18 columns. By utilizing a highly acidic mobile phase (0.1% formic acid, pH ~2.7), we suppress the ionization of the carboxylic acid. This forces the molecule into its neutral, lipophilic state, maximizing hydrophobic interactions with the C18 stationary phase[4]. This chromatographic focusing is critical for separating the 2-yl isomer from the ubiquitous 3-yl isomer.

Ionization Dynamics: Why ESI+ Over ESI-?

While it is intuitive to analyze carboxylic acids in negative electrospray ionization (ESI-) mode to yield [M-H]⁻ ions, indole derivatives often exhibit superior signal-to-noise ratios in positive mode (ESI+). The electron-rich indole nitrogen and the 5-methoxy group provide excellent proton affinity. In our optimized method, the acidic mobile phase not only aids chromatography but simultaneously acts as a proton donor, driving the formation of the [M+H]⁺ precursor ion at m/z 206.1[1].

Analytical Workflow Visualization

Figure 1: End-to-end analytical workflow for 2-(5-methoxy-1H-indol-2-yl)acetic acid quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (IS) prior to any manipulation ensures that matrix effects and extraction losses are mathematically normalized.

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

-

Spiking: Aliquot 200 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of the Internal Standard working solution (Indole-d5-acetic acid, 100 ng/mL).

-

Acidification (Critical Step): Add 200 µL of 2% formic acid in water. Causality: Acidifying the sample to pH < 3.0 neutralizes the analyte's carboxylic acid, ensuring it will bind tightly to the hydrophobic SPE sorbent.

-

SPE Conditioning: Condition an Oasis HLB cartridge (30 mg, 1 cc) with 1 mL of LC-MS grade Methanol, followed by 1 mL of LC-MS grade Water.

-

Loading & Washing: Load the acidified sample onto the cartridge. Wash with 1 mL of 5% Methanol in Water to remove polar interferences (salts, small peptides).

-

Elution: Elute the target analyte with 1 mL of 100% Methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B), vortex for 30 seconds, and transfer to a UHPLC vial.

Phase 2: UHPLC Separation Parameters

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and adequate theoretical plates for isomeric resolution.

Table 1: UHPLC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) | Curve |

|---|---|---|---|---|

| 0.00 | 0.40 | 95.0 | 5.0 | Initial |

| 1.00 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

| 5.00 | 0.40 | 40.0 | 60.0 | 6 (Linear) |

| 6.00 | 0.40 | 5.0 | 95.0 | 6 (Linear) |

| 7.50 | 0.40 | 5.0 | 95.0 | 6 (Linear) |

| 7.60 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

| 10.00 | 0.40 | 95.0 | 5.0 | Re-equilibration |

Phase 3: MS/MS Detection Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the cleavage of the carboxymethyl group, yielding a stable methoxy-indole core fragment.

Table 2: MS/MS MRM Parameters (Positive ESI)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|

| 2-(5-MeO-indol-2-yl)acetic acid | 206.1 | 146.1 | 50 | 18 | Quantifier |

| 2-(5-MeO-indol-2-yl)acetic acid | 206.1 | 118.1 | 50 | 32 | Qualifier |

| Indole-d5-acetic acid (IS) | 181.1 | 134.1 | 50 | 16 | IS Quantifier |

System Suitability and Validation Criteria

To ensure trustworthiness, the analytical run must be bracketed by Quality Control (QC) samples. The method is considered valid only if the following criteria are met:

Table 3: Method Validation Acceptance Criteria

| Parameter | Assessment Method | Acceptance Threshold |

|---|---|---|

| Linearity | Calibration curve (R²) over 1–1000 ng/mL | R² ≥ 0.995 (1/x weighting) |

| Carryover | Blank injection immediately following ULOQ | Analyte peak area ≤ 20% of LLOQ |

| Matrix Effect | (Peak area in matrix / Peak area in solvent) × 100 | 85% – 115% (IS normalized) |

| Precision (CV%) | 6 replicates at LLOQ, Low, Mid, and High QC | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | Calculated concentration vs. Nominal concentration | 85% – 115% (80% – 120% at LLOQ) |

References

-

Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. ACS Publications.[Link][1]

-

HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Journal of Chromatographic Science (Oxford Academic). [Link][4]

-

Indole Acetic Acid: A Key Metabolite That Protects Marine Sulfitobacter mediterraneus Against Oxidative Stress. Microorganisms (MDPI).[Link][3]

-

Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. Frontiers in Microbiology.[Link][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental design for in vivo studies with 2-(5-methoxy-1H-indol-2-yl)acetic acid

Part 1: Executive Summary & Strategic Rationale

The Molecule & The Mission

2-(5-methoxy-1H-indol-2-yl)acetic acid (hereafter referred to as 5-MIAA-C2 ) is a structural isomer of the well-known melatonin metabolite 5-methoxyindole-3-acetic acid (5-MIAA) and the NSAID scaffold found in Indomethacin.

While the indole-3-acetic acid moiety is ubiquitous in pharmacology (auxins, serotonin metabolites, COX inhibitors), the indole-2-acetic acid scaffold represents a distinct chemical space. This positional isomerism significantly alters the molecule's electronic distribution and steric fit within enzymatic pockets (e.g., Cyclooxygenase active sites or Kinase ATP-binding pockets).

Primary Experimental Objective: To evaluate 5-MIAA-C2 as a lead small molecule for anti-inflammatory activity and metabolic stability , distinct from its C3-substituted analogs. This guide details the critical path from powder to in vivo proof-of-concept.

Part 2: Chemical Handling & Formulation (The "Make or Break" Step)

Physicochemical Profile

Indole-acetic acids are lipophilic weak acids. Failure to solubilize them correctly leads to precipitation in the peritoneal cavity (i.p.) or poor absorption (p.o.), yielding false negatives.

| Property | Value / Characteristic | Implication for In Vivo Study |

| Molecular Weight | ~205.21 g/mol | Small molecule; likely high permeability. |

| pKa (Acid) | ~4.2 - 4.5 (Estimated) | Ionized at physiological pH (7.4). |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; requires co-solvents. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Do not use pure saline. |

Validated Vehicle Protocols

We recommend a Stepwise Co-solvent Approach to ensure stable dosing solutions.

Protocol A: Standard Intraperitoneal (i.p.) / Oral (p.o.) Vehicle

Best for single-dose PK or acute efficacy screening.

Reagents:

-

Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich)

-

PEG-400 (Polyethylene glycol 400)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Step-by-Step Formulation (Target Conc: 5 mg/mL):

-

Weigh the required amount of 5-MIAA-C2 powder.

-

Dissolve completely in 10% of final volume DMSO. Vortex and sonicate (40 kHz, 5 mins) until clear. Critical: If not clear here, do not proceed.

-